![molecular formula C11H15N3O B2766292 N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2411287-80-2](/img/structure/B2766292.png)
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide, also known as CPI-455, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, CPI-455 has been studied extensively for its ability to modulate BET protein function and its therapeutic potential.
Mécanisme D'action
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide targets BET proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues and disrupting their function. This leads to the downregulation of genes that are regulated by BET proteins, ultimately resulting in the inhibition of disease progression.
Biochemical and physiological effects:
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cell growth. In immune cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurological cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, it has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide. One direction is to further optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to study its therapeutic potential in additional diseases, such as autoimmune and metabolic disorders. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets and the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the coupling of the amide group. The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been described in detail in a scientific publication by researchers at the University of Oxford. The authors reported a high yield of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide using a modified version of the original synthesis method.
Applications De Recherche Scientifique
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied extensively for its therapeutic potential in various diseases. In cancer research, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has also been studied in the context of inflammation and autoimmune diseases, where it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied in neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJALVJRSPIXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(C=N1)C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

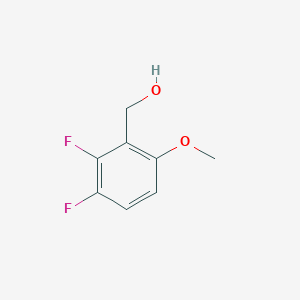
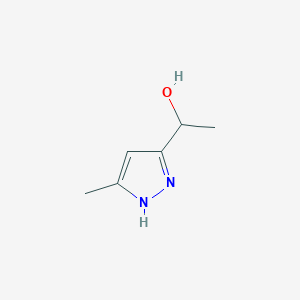
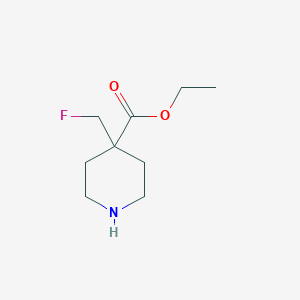
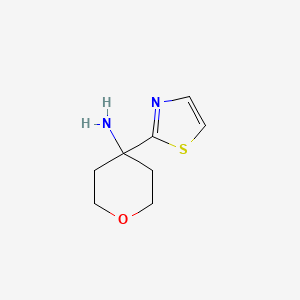
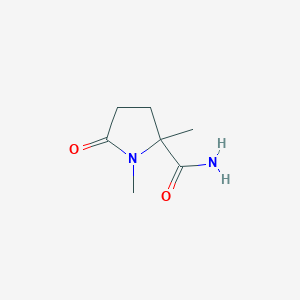
![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)
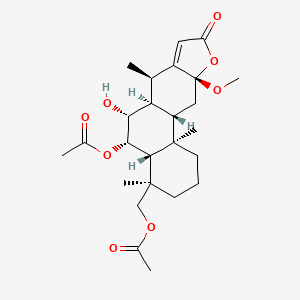


![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)


![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)